molecular formula C14H20INO2 B4894586 N-(3-butoxypropyl)-3-iodobenzamide

N-(3-butoxypropyl)-3-iodobenzamide

Numéro de catalogue: B4894586
Poids moléculaire: 361.22 g/mol
Clé InChI: WXJSRXXKRQZAIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Butoxypropyl)-3-iodobenzamide is a synthetic benzamide derivative characterized by a 3-iodobenzoic acid backbone conjugated to a 3-butoxypropylamine moiety. The iodine atom at the meta-position of the benzamide is critical for its electronic and steric properties, influencing binding affinity and metabolic stability.

Propriétés

IUPAC Name

N-(3-butoxypropyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSRXXKRQZAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the butoxypropyl group. One common method includes:

    Iodination: The benzamide precursor is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.

    Alkylation: The iodinated benzamide is then reacted with 3-butoxypropyl bromide in the presence of a base like potassium carbonate to introduce the butoxypropyl group.

Industrial Production Methods

Industrial production of N-(3-butoxypropyl)-3-iodobenzamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-butoxypropyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Applications De Recherche Scientifique

N-(3-butoxypropyl)-3-iodobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in cancer therapy due to its ability to interact with melanin.

    Material Science: Its unique properties make it suitable for use in the development of novel materials, such as coatings and polymers.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and pathways.

Mécanisme D'action

The mechanism of action of N-(3-butoxypropyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The butoxypropyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The iodinated benzamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function and affecting cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent-Driven Functional Differences

The pharmacological and physicochemical profiles of 3-iodobenzamide derivatives are highly dependent on their N-substituents. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight Key Applications Research Findings Reference
N-(3-Butoxypropyl)-3-iodobenzamide 3-Butoxypropyl ~377.3 g/mol Hypothesized: Drug delivery, oncology Predicted high lipophilicity (logP ≈ 3.5) due to butoxy chain; untested in vivo. N/A
A3 (N-(3-(Acridine-9-ylamino)-propyl)-3-iodobenzamide) Acridine-linked propylamine ~520.2 g/mol DNA-targeted Auger electron therapy Binds DNA; induces 1–1.4 DSB/decay with ¹²⁵I labeling; tumor-specific delivery needed .
Compound 5 () Cyclopropylmethyl-methoxy opioid scaffold ~565.6 g/mol Opioid receptor modulation µ-opioid receptor agonist; synthesized via cyclopropylmethylation; 34% yield .
N-(2-Hydroxy-1-methyl-ethyl)-3-iodobenzamide Hydroxyethyl ~321.1 g/mol Unspecified (model compound) Synthesized via EDCI coupling (34% yield); hydrophilic (logP ≈ 1.2) .
Compound 10 () Cyanocyclopropyl-phenylpropanamide ~523.3 g/mol Protease inhibition (hypothetical) High purity (99.5%); solid-state stability (mp 205–207°C) .

Structural and Functional Insights

  • Lipophilicity : The butoxypropyl group in the target compound likely increases logP compared to hydroxyethyl () or acridine-linked () analogs, suggesting improved blood-brain barrier penetration or tissue retention.
  • Target Specificity : Unlike A3 (DNA-binding) or opioid-targeted derivatives (), the butoxypropyl variant lacks documented receptor engagement. Its utility may lie in prodrug strategies or as a scaffold for iodinated tracers.
  • Synthetic Feasibility : The butoxypropyl chain could be introduced via nucleophilic substitution or carbodiimide-mediated coupling (as in ), though yields may vary vs. cyclopropylmethylation () .

Pharmacological Potential

  • Radiopharmaceuticals : Analogous to A3 (), the iodine atom in N-(3-butoxypropyl)-3-iodobenzamide could be replaced with radioisotopes (e.g., ¹²³I, ¹³¹I) for imaging or therapy. However, DNA-binding efficacy requires acridine-like intercalators .
  • Opioid Receptor Modulation : Unlike cyclopropylmethyl-containing analogs (), the butoxypropyl group is unlikely to enhance µ-opioid affinity, as polar or rigid substituents are preferred for receptor docking .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.